molecular formula C12H15NOS B6332495 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 946883-32-5

8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B6332495
CAS No.: 946883-32-5
M. Wt: 221.32 g/mol
InChI Key: PCADUFLDCLIHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a thiophene ring attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[321]octan-3-one typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to drugs targeting the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Tropine: Another tropane alkaloid with a similar bicyclic structure.

    Pseudotropine: A stereoisomer of tropine with different biological activities.

    Cocaine: A well-known tropane alkaloid with stimulant effects on the central nervous system.

Uniqueness

8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tropane alkaloids and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

8-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCADUFLDCLIHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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